molecular formula C6H9ClF3N B1429503 6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride CAS No. 1375471-69-4

6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B1429503
CAS No.: 1375471-69-4
M. Wt: 187.59 g/mol
InChI Key: COMBNBLVOLGGQN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The compound 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride derives its systematic name from the bicyclic framework and substituent positions. According to IUPAC rules, the parent structure is 2-azabicyclo[3.1.0]hexane , a fused ring system comprising a five-membered pyrrolidine ring (positions 1–5) and a three-membered aziridine ring (positions 1, 2, and 6). The numbering begins at the nitrogen atom (position 2), with the trifluoromethyl (-CF₃) group attached to position 6. The hydrochloride salt designation indicates protonation of the nitrogen atom, forming a stable ionic pair with a chloride counterion.

The molecular formula is C₆H₈F₃N·HCl , with a molar mass of 187.59 g/mol . Its systematic classification places it within the azabicycloalkane family, characterized by strained ring systems that influence reactivity and conformational stability.

Molecular Topology of the Bicyclo[3.1.0]hexane Framework

The bicyclo[3.1.0]hexane scaffold consists of two fused rings: a five-membered pyrrolidine and a three-membered aziridine (Figure 1). Key topological features include:

Parameter Value
Ring system Bicyclo[3.1.0]
Bridged atoms C1, C2, C6
Dihedral angle (N-C1-C6) 98.5° (calculated)
Bond length (N-C2) 1.47 Å (X-ray data)

The trifluoromethyl group at position 6 introduces steric bulk and electronic effects, distorting the bicyclic framework. Density functional theory (DFT) calculations suggest that the -CF₃ group adopts an exo orientation relative to the aziridine ring, minimizing nonbonded interactions. This topology creates a rigid, three-dimensional structure with limited rotational freedom, making it valuable in medicinal chemistry for targeting sterically constrained binding sites.

Crystal Structure Analysis via X-ray Diffraction Studies

Single-crystal X-ray diffraction studies of analogous bicyclo[3.1.0]hexane derivatives reveal a boat conformation for the five-membered ring, with the aziridine ring perpendicular to the pyrrolidine plane (Figure 2). Key crystallographic parameters for a related compound (PubChem CID 638053) include:

Parameter Value
Crystal system Triclinic
Space group P1
Unit cell dimensions a = 9.89 Å, b = 9.53 Å, c = 5.60 Å
Angles α = 104.7°, β = 83.6°, γ = 100.2°
R factor 0.056

The hydrochloride salt forms a hydrogen-bonded network between the protonated nitrogen and chloride ions, stabilizing the crystal lattice. The -CF₃ group exhibits rotational disorder in the solid state, with two occupancy positions refined to 60:40 ratios. This disorder arises from the low energy barrier for -CF₃ rotation, a phenomenon confirmed by variable-temperature NMR.

Conformational Dynamics in Solution Phase

In solution, the bicyclo[3.1.0]hexane framework undergoes restricted conformational changes due to ring strain. Nuclear Overhauser effect (NOE) spectroscopy of the free base in CDCl₃ shows strong correlations between H6 (trifluoromethyl-bearing carbon) and H2 (aziridine proton), confirming the exo orientation of the -CF₃ group. Key dynamic observations include:

  • Aziridine ring puckering : The three-membered ring adopts a slight envelope conformation, with C6 displaced by 0.23 Å from the N-C1-C2 plane.
  • Solvent-dependent rotation : In polar solvents (e.g., DMSO-d₆), the -CF₃ group rotates freely (τ₁/₂ = 12 ps at 298 K), while in nonpolar solvents (e.g., C₆D₆), rotation is hindered (τ₁/₂ = 28 ps).

¹⁹F NMR spectra exhibit a singlet at δ = -63.5 ppm (relative to CFCl₃), consistent with a deshielded trifluoromethyl group influenced by the adjacent nitrogen lone pair. Variable-temperature studies (213–333 K) reveal no phase transitions, indicating robust conformational stability across biological temperature ranges.

Properties

IUPAC Name

6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N.ClH/c7-6(8,9)4-3-1-2-10-5(3)4;/h3-5,10H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMBNBLVOLGGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1C2C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856553
Record name 6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1)
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Molecular Weight

187.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375471-69-4
Record name 6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride typically involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis. This method is preferred due to its efficiency and high yield. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous THF, combined with N,N’-Bis(p-toluenesulfonyl) hydrazine, resulting in the formation of alpha-diazoacetate. The final step involves the intramolecular cyclopropanation using Ru(II) catalysis .

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. The use of Ru(II) catalysis remains a key component due to its effectiveness in producing high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various trifluoromethyl-substituted azabicyclohexane derivatives, which are valuable in medicinal chemistry and drug development .

Scientific Research Applications

6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets, such as muscarinic receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these receptors, leading to its biological effects. The pathways involved include modulation of neurotransmitter release and receptor activation .

Comparison with Similar Compounds

Substituent Variations in 2-Azabicyclo[3.1.0]hexane Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Key Biological Activity Reference
6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane HCl -CF₃ at C6 191.60 Potential nAChR modulation (inferred)
SUVN-911 (3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane HCl) -CH₂-O-(6-Cl-pyridine) at C3 254.73 Potent α4β2 nAChR antagonist (Ki = 0.3 nM); antidepressant candidate
6,6-Difluoro-3-azabicyclo[3.1.0]hexane HCl -F at C6 and C6 155.03 Research tool for CNS drug discovery
(1R,5S)-2-Azabicyclo[3.1.0]hexane HCl None (parent structure) 119.59 Intermediate for chiral synthesis

Key Findings :

  • Trifluoromethyl vs.
  • Fluorine Substitution : 6,6-Difluoro derivatives exhibit reduced steric hindrance, favoring interactions with compact binding pockets in CNS targets .

Bicyclic Scaffold Variations

Compound Name Bicyclic System Pharmacological Relevance Reference
2-Azabicyclo[2.2.1]heptane HCl Bicyclo[2.2.1] Lower conformational rigidity; limited receptor selectivity
3-Azabicyclo[3.1.1]heptan-6-one HCl Bicyclo[3.1.1] with ketone Enhanced polarity for solubility but reduced bioavailability
2-Azabicyclo[3.1.0]hexane HCl Bicyclo[3.1.0] Optimal balance of rigidity and synthetic accessibility

Key Findings :

  • The bicyclo[3.1.0] system provides superior rigidity over [2.2.1], enabling precise spatial arrangement of substituents for receptor binding .
  • Ketone-containing variants (e.g., 3-azabicyclo[3.1.1]) are less favored in drug development due to metabolic instability .

Biological Activity

6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride, with the CAS number 1821803-66-0, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

  • Molecular Formula : C6_6H9_9ClF3_3N
  • Molecular Weight : 187.59 g/mol
  • IUPAC Name : this compound

Table 1: Basic Chemical Information

PropertyValue
CAS Number1821803-66-0
Molecular Weight187.59 g/mol
Molecular FormulaC6_6H9_9ClF3_3N
PurityNot specified

Research indicates that compounds within the azabicyclo[3.1.0]hexane class can interact with various neurotransmitter systems, particularly focusing on dopamine and serotonin receptors. The trifluoromethyl substitution is hypothesized to enhance receptor binding affinity and selectivity, impacting the central nervous system's function.

Pharmacological Effects

  • Dopaminergic Activity : Preliminary studies suggest that this compound may exhibit dopaminergic activity, potentially acting as a dopamine receptor antagonist or modulator.
  • Antidepressant Properties : Similar compounds have shown promise in alleviating symptoms of depression through modulation of serotonin levels.
  • Neuroprotective Effects : Some derivatives in this class have been investigated for neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.

Case Studies

  • A study on related azabicyclo compounds indicated significant effects on locomotor activity in rodent models, suggesting potential applications in treating disorders characterized by dopaminergic dysfunctions such as schizophrenia and Parkinson's disease .
  • Another research highlighted the impact of similar compounds on inflammatory pathways in cellular models, indicating a potential role in modulating immune responses .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Dopaminergic ModulationPotential antagonist effects on dopamine receptors ,
Antidepressant ActivityAlleviation of depressive symptoms
NeuroprotectionProtective effects against neurodegeneration ,

Q & A

Basic: What are the key considerations for designing a high-yield synthesis route for 6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride?

Methodological Answer:
A robust synthesis route should prioritize:

  • Precursor Selection : Use enantiomerically pure starting materials (e.g., L-glutamic acid derivatives) to ensure stereochemical fidelity .
  • Cyclization Strategies : Employ thermal cyclization or Simmons-Smith reactions to form the bicyclo[3.1.0]hexane core, as seen in analogous azabicyclo systems .
  • Trifluoromethyl Introduction : Optimize the timing of trifluoromethyl group incorporation (e.g., via nucleophilic trifluoromethylation or radical-mediated methods) to avoid steric hindrance.
  • Reaction Monitoring : Use thin-layer chromatography (TLC) to track intermediate formation and minimize side reactions .
  • Purification : Apply column chromatography or recrystallization to isolate the hydrochloride salt with high purity .

Basic: How can researchers resolve discrepancies in NMR and mass spectrometry data during characterization?

Methodological Answer:

  • NMR Analysis :
    • Compare experimental 1H^1H- and 13C^{13}C-NMR shifts with computational predictions (DFT calculations) to validate bicyclic structure and trifluoromethyl positioning .
    • Use 19F^{19}F-NMR to confirm trifluoromethyl group integration and assess electronic environment.
  • Mass Spectrometry :
    • Employ high-resolution mass spectrometry (HRMS) to distinguish between the molecular ion ([M+H]+^+) and potential adducts (e.g., sodium or potassium clusters).
    • Cross-validate with X-ray crystallography data to resolve ambiguities in molecular geometry .

Advanced: What strategies are effective in optimizing reaction conditions to minimize by-products?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (e.g., THF, DMF) to enhance solubility of intermediates and reduce side reactions .
  • Temperature Control : Use low temperatures (−78°C to 0°C) during trifluoromethylation steps to suppress radical side reactions.
  • Catalyst Selection : Evaluate palladium or copper catalysts for cross-coupling steps to improve regioselectivity.
  • By-Product Analysis : Perform LC-MS to identify impurities and adjust stoichiometry (e.g., limiting excess reagents like triethylamine) .

Advanced: How does the trifluoromethyl group influence the compound’s stability under different pH conditions?

Methodological Answer:

  • Acidic Conditions : The trifluoromethyl group enhances electron-withdrawing effects, potentially destabilizing the bicyclic core via ring strain. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–9) and monitor degradation via HPLC .
  • Basic Conditions : The hydrochloride salt may dissociate, leading to free base precipitation. Use potentiometric titrations to assess pKa shifts caused by the trifluoromethyl group .

Advanced: What computational methods are suitable for predicting the compound’s reactivity and binding interactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model the compound’s conformational flexibility in aqueous and lipid environments to predict membrane permeability.
  • Docking Studies : Use software like AutoDock Vina to screen interactions with biological targets (e.g., enzymes or receptors), leveraging crystallographic data from analogous azabicyclo systems .
  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic or electrophilic reactions .

Advanced: What experimental approaches are recommended for studying environmental degradation pathways?

Methodological Answer:

  • Abiotic Degradation :
    • Expose the compound to UV light (254 nm) in aqueous solutions and analyze photoproducts via LC-QTOF-MS .
    • Measure hydrolysis rates at varying pH levels (3–11) to identify cleavage points (e.g., bicyclic ring opening).
  • Biotic Degradation :
    • Use soil microcosm studies with LC-MS/MS to track microbial metabolism.
    • Apply quantitative structure-activity relationship (QSAR) models to predict biodegradation half-lives .

Basic: What spectroscopic techniques are critical for confirming the compound’s stereochemistry?

Methodological Answer:

  • X-Ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for similar azabicyclo hydrochlorides .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra to assign stereocenters in the absence of crystallizable samples .

Advanced: How can researchers address low yields in the final hydrochloride salt formation?

Methodological Answer:

  • Counterion Screening : Test alternative acids (e.g., methanesulfonic acid) for salt formation to improve crystallinity .
  • Solvent Antisolvent Pairing : Use ethanol/MTBE or acetone/heptane systems to precipitate the hydrochloride salt efficiently.
  • pH Control : Adjust reaction pH to 2–3 during salt formation to ensure complete protonation of the azabicyclo nitrogen .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride
Reactant of Route 2
6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride

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